molecular formula C12H22N4 B1437935 1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine CAS No. 1018995-63-5

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine

Cat. No. B1437935
M. Wt: 222.33 g/mol
InChI Key: IYYXLZOFUOPDAM-UHFFFAOYSA-N
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Description

“1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine” is a chemical compound with the molecular formula C8H15N3 . It is also known as TPA or Tmpa.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is trimethylated, meaning it has three methyl groups attached, and is connected to the piperidine ring through a methylene bridge .


Physical And Chemical Properties Analysis

The average mass of this compound is 153.225 Da and the monoisotopic mass is 153.126602 Da . The molecular weight is 222.33 g/mol.

properties

IUPAC Name

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-9-12(10(2)15(3)14-9)8-16-6-4-11(13)5-7-16/h11H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYXLZOFUOPDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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